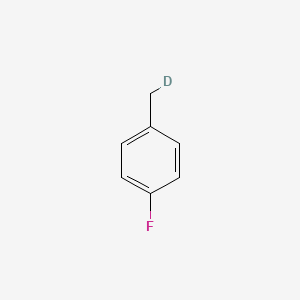
4-Fluorotoluene-alpha-D1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a fluorinated aromatic compound with the molecular formula C7H6DF and a molecular weight of 111.14 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluorotoluene-alpha-D1 can be synthesized through various methods, including the deuteration of 4-Fluorotoluene. One common method involves the reaction of 4-Fluorotoluene with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Major products include 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.
Reduction: Major products include cyclohexane derivatives.
Applications De Recherche Scientifique
4-Fluorotoluene-alpha-D1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds and as a reagent in deuterium labeling studies.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Biology and Medicine: Utilized in the study of metabolic pathways and drug metabolism through deuterium labeling techniques.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Fluorotoluene-alpha-D1 involves its interaction with various molecular targets and pathways. In deuterium labeling studies, the deuterium atom replaces a hydrogen atom, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding metabolic pathways and the effects of deuterium substitution on chemical reactions .
Comparaison Avec Des Composés Similaires
4-Fluorotoluene-alpha-D1 is unique due to its deuterium substitution, which distinguishes it from other fluorotoluene derivatives. Similar compounds include:
4-Fluorotoluene: The non-deuterated version with similar chemical properties but without the benefits of deuterium labeling.
2-Fluorotoluene: A positional isomer with the fluorine atom at the ortho position.
3-Fluorotoluene: Another positional isomer with the fluorine atom at the meta position
These similar compounds share some chemical properties but differ in their reactivity and applications due to the position of the fluorine atom and the presence of deuterium in this compound.
Propriétés
Formule moléculaire |
C7H7F |
|---|---|
Poids moléculaire |
111.13 g/mol |
Nom IUPAC |
1-(deuteriomethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D |
Clé InChI |
WRWPPGUCZBJXKX-MICDWDOJSA-N |
SMILES isomérique |
[2H]CC1=CC=C(C=C1)F |
SMILES canonique |
CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


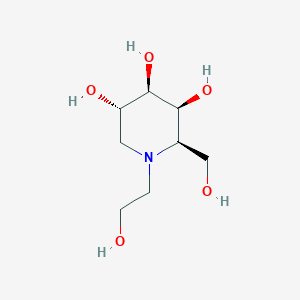
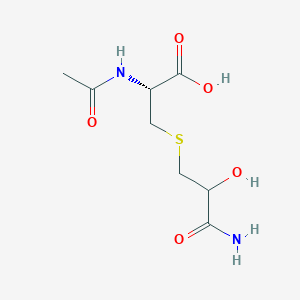
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
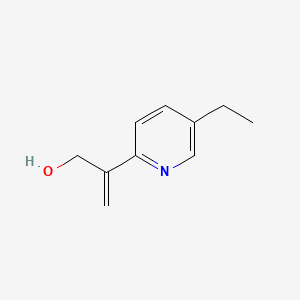
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
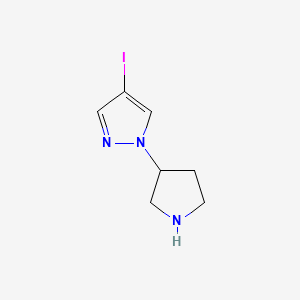
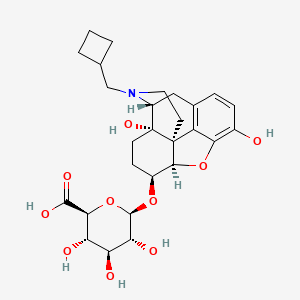

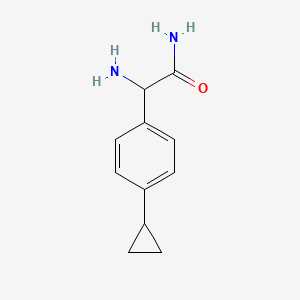
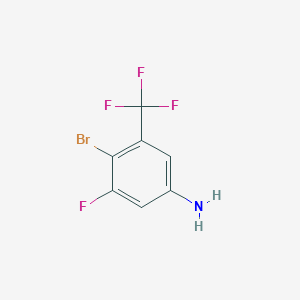
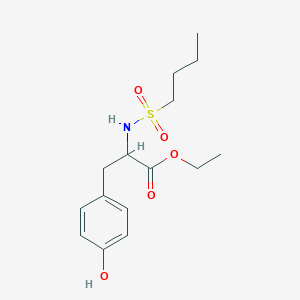
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
